molecular formula C15H21BrN2O2 B248124 N-(4-bromophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide

N-(4-bromophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide

Cat. No. B248124
M. Wt: 341.24 g/mol
InChI Key: LDZNUSPFEHIING-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide, commonly known as BDMC, is a chemical compound that has been extensively studied for its potential therapeutic applications. BDMC belongs to the class of compounds called amides, and it has a molecular formula of C16H23BrN2O2. In

Mechanism of Action

The mechanism of action of BDMC is not fully understood, but it is thought to involve the inhibition of various signaling pathways in cells. BDMC has been shown to inhibit the activity of protein kinase B (AKT), which is involved in cell growth and survival. BDMC has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
BDMC has been found to have several biochemical and physiological effects. In cancer cells, BDMC induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In animal models of inflammation, BDMC reduces the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). In neurodegenerative disease models, BDMC protects against neurotoxicity induced by beta-amyloid plaques, reducing neuronal damage and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using BDMC in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. BDMC has also been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, one limitation of using BDMC in lab experiments is its limited solubility in water, which may affect its efficacy in certain applications.

Future Directions

There are several future directions for research on BDMC. One area of interest is the development of BDMC as a potential chemotherapeutic agent. Further studies are needed to determine the optimal dosing and administration of BDMC in cancer treatment. Another area of research is the potential use of BDMC in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additional studies are needed to determine the mechanisms underlying BDMC's neuroprotective effects and to optimize its therapeutic potential. Finally, further research is needed to investigate the potential use of BDMC in other disease models, such as autoimmune disorders and infectious diseases.

Synthesis Methods

The synthesis of BDMC involves the reaction of 4-bromoaniline with 2,6-dimethylmorpholine in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with 3-bromopropionyl chloride to yield BDMC. The overall yield of the synthesis is approximately 50%.

Scientific Research Applications

BDMC has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, BDMC has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and leukemia. BDMC has also been found to have anti-inflammatory properties, reducing the production of inflammatory cytokines in animal models. In neurodegenerative disease research, BDMC has been shown to protect against neurotoxicity induced by beta-amyloid plaques, which are associated with Alzheimer's disease.

properties

Molecular Formula

C15H21BrN2O2

Molecular Weight

341.24 g/mol

IUPAC Name

N-(4-bromophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

InChI

InChI=1S/C15H21BrN2O2/c1-11-9-18(10-12(2)20-11)8-7-15(19)17-14-5-3-13(16)4-6-14/h3-6,11-12H,7-10H2,1-2H3,(H,17,19)

InChI Key

LDZNUSPFEHIING-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)CCC(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

CC1CN(CC(O1)C)CCC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.